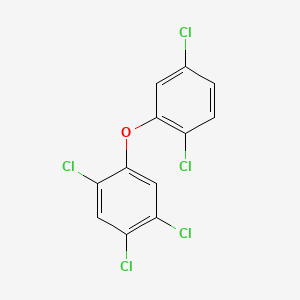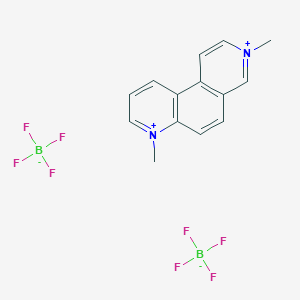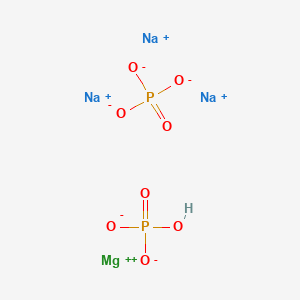
Methyl phenkapton
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl phenkapton, also known by its IUPAC name S-{[(2,6-Dichlorophenyl)sulfanyl]methyl} O,O-dimethyl phosphorodithioate, is an organophosphorus compound. It is highly toxic and primarily used as an acaricide and insecticide . The compound has a chemical formula of C9H11Cl2O2PS3 and a molar mass of 349.24 g·mol−1 .
Méthodes De Préparation
The synthetic route typically involves the reaction of 2,6-dichlorothiophenol with formaldehyde and dimethyl phosphorodithioate under controlled conditions . Industrial production methods often involve large-scale chemical reactors where these reactions are carried out under optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Methyl phenkapton undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: Nucleophilic substitution reactions can replace the sulfur or phosphorus groups with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution . Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Applications De Recherche Scientifique
Methyl phenkapton has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of organophosphorus pesticides.
Biology: Research on its effects on various biological systems helps in understanding the toxicity mechanisms of organophosphorus compounds.
Medicine: Studies on its interaction with acetylcholinesterase provide insights into the development of antidotes for organophosphorus poisoning.
Industry: It is used in the development of new pesticides and insecticides.
Mécanisme D'action
Methyl phenkapton exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous stimulation of muscles, glands, and central nervous system . The molecular targets include the active site of acetylcholinesterase, where it forms a covalent bond, preventing the enzyme from functioning properly.
Comparaison Avec Des Composés Similaires
Methyl phenkapton is similar to other organophosphorus compounds like methyl parathion and parathion. it is unique due to its specific chemical structure, which includes the dichlorophenyl and dimethyl phosphorodithioate groups . This structure gives it distinct chemical and biological properties compared to other organophosphorus compounds.
Similar compounds include:
Methyl parathion: Another organophosphorus insecticide with a similar mechanism of action.
Parathion: A widely used organophosphorus pesticide with similar toxicological properties.
Propriétés
Numéro CAS |
3735-23-7 |
|---|---|
Formule moléculaire |
C9H11Cl2O2PS3 |
Poids moléculaire |
349.3 g/mol |
Nom IUPAC |
(2,5-dichlorophenyl)sulfanylmethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H11Cl2O2PS3/c1-12-14(15,13-2)17-6-16-9-5-7(10)3-4-8(9)11/h3-5H,6H2,1-2H3 |
Clé InChI |
IHCHKPCNDMQWGF-UHFFFAOYSA-N |
SMILES canonique |
COP(=S)(OC)SCSC1=C(C=CC(=C1)Cl)Cl |
Description physique |
Methyl phenkapton is a liquid. Used as an acaricide, insecticide. Not registered as a pesticide in the U.S. (EPA, 1998) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















